1-(6,7-Dihydro-4H-thiopyrano[3,4-d]oxazol-2-yl)ethan-1-amine
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Overview
Description
1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine is a heterocyclic compound that features a unique structure combining elements of thiopyran and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions to form the thiopyrano-oxazole core. Specific reagents and catalysts are used to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of scalable reaction conditions, such as high-pressure reactors and continuous flow systems, to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the thiopyrano-oxazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-{4H,6H,7H-thiopyrano[3,4-d][1,3]thiazol-2-yl}ethan-1-amine: Similar structure but with a thiazole ring instead of an oxazole ring.
1-{4H,6H,7H-thiopyrano[3,4-d][1,3]imidazol-2-yl}ethan-1-amine: Contains an imidazole ring, offering different reactivity and properties.
Uniqueness: 1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine is unique due to the combination of thiopyran and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12N2OS |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
1-(6,7-dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C8H12N2OS/c1-5(9)8-10-6-4-12-3-2-7(6)11-8/h5H,2-4,9H2,1H3 |
InChI Key |
XNDHRPALSOEROH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(O1)CCSC2)N |
Origin of Product |
United States |
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